Cas no 297138-62-6 (3-(2-phenylethenesulfonamido)propanoic acid)

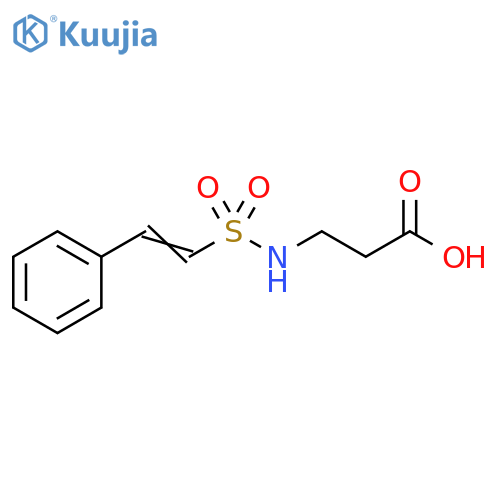

297138-62-6 structure

商品名:3-(2-phenylethenesulfonamido)propanoic acid

3-(2-phenylethenesulfonamido)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (E)-3-((2-phenylvinyl)sulfonamido)propanoic acid

- β-Alanine, N-[(2-phenylethenyl)sulfonyl]-

- 3-(2-phenylethenesulfonamido)propanoic acid

-

- インチ: 1S/C11H13NO4S/c13-11(14)6-8-12-17(15,16)9-7-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,13,14)

- InChIKey: KMGIOGNXCLEHQV-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=CC=1)=CS(=O)(=O)NCCC(=O)O

3-(2-phenylethenesulfonamido)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-05787-5.0g |

3-(2-phenylethenesulfonamido)propanoic acid |

297138-62-6 | 96% | 5.0g |

$825.0 | 2023-07-06 | |

| Enamine | EN300-05787-2.5g |

3-(2-phenylethenesulfonamido)propanoic acid |

297138-62-6 | 96% | 2.5g |

$558.0 | 2023-10-28 | |

| Enamine | EN300-05787-0.5g |

3-(2-phenylethenesulfonamido)propanoic acid |

297138-62-6 | 96% | 0.5g |

$197.0 | 2023-10-28 | |

| Aaron | AR019IVP-100mg |

3-(2-phenylethenesulfonamido)propanoic acid |

297138-62-6 | 96% | 100mg |

$126.00 | 2023-12-14 | |

| A2B Chem LLC | AV22889-100mg |

3-(2-phenylethenesulfonamido)propanoic acid |

297138-62-6 | 96% | 100mg |

$112.00 | 2024-04-20 | |

| A2B Chem LLC | AV22889-1g |

3-(2-phenylethenesulfonamido)propanoic acid |

297138-62-6 | 96% | 1g |

$334.00 | 2024-04-20 | |

| Aaron | AR019IVP-250mg |

3-(2-phenylethenesulfonamido)propanoic acid |

297138-62-6 | 96% | 250mg |

$170.00 | 2023-12-14 | |

| Aaron | AR019IVP-500mg |

3-(2-phenylethenesulfonamido)propanoic acid |

297138-62-6 | 96% | 500mg |

$296.00 | 2023-12-14 | |

| Enamine | EN300-05787-0.1g |

3-(2-phenylethenesulfonamido)propanoic acid |

297138-62-6 | 96% | 0.1g |

$73.0 | 2023-10-28 | |

| Enamine | EN300-05787-0.05g |

3-(2-phenylethenesulfonamido)propanoic acid |

297138-62-6 | 96% | 0.05g |

$46.0 | 2023-10-28 |

3-(2-phenylethenesulfonamido)propanoic acid 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

297138-62-6 (3-(2-phenylethenesulfonamido)propanoic acid) 関連製品

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量